4-Bromopyridin-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2007915-73-1 |
|---|---|
Molecular Formula |
C5H6BrClN2 |
Molecular Weight |
209.47 g/mol |
IUPAC Name |
4-bromopyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H,7H2;1H |
InChI Key |
UDDRCIUVBFODBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Br)N.Cl |
Related CAS |
1187932-30-4 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 4 Bromopyridin 3 Amine Hydrochloride
Halogenation and Functionalization Strategies for Pyridine (B92270) Core Modification
Modification of the pyridine core is a fundamental approach to introducing the required bromo and amino groups. The success of these strategies hinges on achieving high regioselectivity.
Achieving regioselective bromination is critical for the synthesis. The position of the bromine atom is directed by the activating or deactivating nature of existing substituents on the pyridine ring.
One direct method involves the bromination of an aminopyridine precursor. For instance, 4-aminopyridine (B3432731) can be treated with N-bromosuccinimide (NBS) in acetonitrile (B52724) at low temperatures. chemicalbook.com The amino group at the 4-position directs the electrophilic bromine to the ortho position (C3), resulting in the desired 4-amino-3-bromopyridine (B79700) with high yield. chemicalbook.com
Another advanced strategy involves a directed ortho-metalation (DoM). This technique uses a directing group to guide a metalating agent (like lithium) to a specific adjacent position. For the synthesis of 4-bromo-3-aminopyridine, 3-aminopyridine (B143674) can be used as the starting material. The amino group is first protected, for example, as an N-Boc carbamate (B1207046). nih.gov This carbamate group then directs lithiation to the 4-position. Quenching this lithiated intermediate with a bromine source, such as 1,2-dibromoethane, introduces the bromine atom at the desired C4 position. nih.gov Subsequent deprotection of the amine yields the target scaffold. nih.gov
A more recent approach for 3-selective halogenation of pyridines involves a temporary transformation of the pyridine into a more reactive Zincke imine intermediate through a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org This method allows for highly regioselective halogenation under mild conditions. chemrxiv.org
Table 1: Regioselective Bromination Reactions
| Starting Material | Reagent | Product | Key Strategy | Yield |
|---|---|---|---|---|
| 4-Aminopyridine | N-Bromosuccinimide (NBS) | 4-Amino-3-bromopyridine | Electrophilic Aromatic Substitution | 91.4% chemicalbook.com |
| N-Boc-3-aminopyridine | 1. s-BuLi, TMEDA 2. 1,2-dibromoethane | N-Boc-3-amino-4-bromopyridine | Directed ortho-Metalation (DoM) | 53% nih.gov |
The introduction of the amino group can be accomplished through various amination techniques, often involving nucleophilic substitution or metal-catalyzed cross-coupling reactions.
A classic method for aminating halopyridines is the Chichibabin reaction or related nucleophilic substitutions. For example, both 3-bromopyridine (B30812) and 4-bromopyridine (B75155) can be converted into a mixture of 3- and 4-aminopyridine upon treatment with potassium amide in liquid ammonia (B1221849). journals.co.za These reactions often proceed through a 3,4-pyridyne intermediate. journals.co.za
Modern synthetic chemistry frequently employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds. chemspider.com This method allows for the coupling of a bromopyridine derivative with an amine source in the presence of a palladium catalyst and a suitable ligand. This technique is highly versatile and can be applied to various pyridine isomers. chemspider.com
Another strategy involves the amination of a pyridine ring that is activated by an electron-withdrawing group. For instance, 3-bromo-4-nitropyridine (B1272033) N-oxide can serve as a substrate for nucleophilic substitution at the 3-position with various amines. researchgate.net The nitro group activates the ring towards nucleophilic attack, and the N-oxide can later be removed by reduction.
Advanced Synthetic Pathways to 4-Bromopyridin-3-amine Hydrochloride
More complex synthetic routes, including one-pot procedures and multi-step conversions, offer alternative and sometimes more efficient pathways to the target molecule.
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency and resource management. Polysubstituted pyridines can be prepared through one-pot, three-component cyclocondensation processes, such as modifications of the Bohlmann-Rahtz pyridine synthesis. core.ac.uk These methods combine precursors like a 1,3-dicarbonyl compound, an alkynone, and an ammonia source to construct the pyridine ring with high regiochemical control. core.ac.uk While not a direct synthesis of the target compound, these methodologies exemplify the one-pot strategies used for creating complex pyridine derivatives. mdpi.comresearchgate.net
Multi-step syntheses provide a high degree of control over the final structure. A prime example is the synthesis starting from 3-aminopyridine, as previously mentioned. nih.gov This pathway involves:
Protection: The amino group of 3-aminopyridine is protected with a di-tert-butyldicarbonate to form N-Boc-3-aminopyridine. nih.gov
Directed Metalation and Bromination: The N-Boc group directs lithiation to the C4 position, followed by reaction with an electrophilic bromine source to yield N-Boc-3-amino-4-bromopyridine. nih.gov
Deprotection: The Boc group is removed under acidic conditions to give 3-amino-4-bromopyridine. nih.gov
Salt Formation: The final product, this compound, is obtained by treating the free base with hydrochloric acid.
This sequence ensures the correct placement of both the amino and bromo substituents.
In some multi-step synthetic sequences for substituted pyridines, precursor molecules like 4-Bromopyridine hydrochloride are functionalized at other positions on the ring. guidechem.com An example of such a transformation is the esterification of 4-bromopyridine hydrochloride. A patented process describes the esterification of 4-bromopyridine hydrochloride to produce ethyl 4-bromopyridine-2-carboxylate. google.com This reaction is carried out by reacting the hydrochloride salt with ethyl pyruvate (B1213749) in the presence of ferrous sulfate (B86663) and sulfuric acid at low temperatures. google.com Although this specific patent leads to a 2-substituted pyridine, it demonstrates that 4-Bromopyridine hydrochloride is a viable starting material for introducing functional groups, such as an ester, onto the pyridine ring in a multi-step synthesis. google.com
Multi-Step Conversions from Precursor Pyridine Derivatives
Aminating Reactions for Pyridine-2-methane Amide Formation
A common route to introduce an amino group onto a pyridine ring involves the conversion of a carboxylic acid derivative, such as an ester, into a primary amide. This amide then serves as a precursor for further transformations. The amination of a pyridine carboxylate ester is a fundamental step in this sequence.
For instance, in the synthesis of 4-bromopyridine-2-carboxamide, the process starts with the corresponding ethyl ester. The amination reaction is typically achieved by treating the ethyl 4-bromopyridine-2-carboxylate with ammonia. google.com This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with an amino group. The reaction involves adding the ester dropwise to an aqueous ammonia solution, followed by stirring, often overnight, to ensure complete conversion. google.com The resulting amide product, being a solid, can then be isolated through filtration. google.com
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| Ethyl 4-bromopyridine-2-carboxylate | Aqueous Ammonia (NH₃) | 4-bromopyridine-2-carboxamide | Nucleophilic Acyl Substitution |
Hofmann Degradation in the Synthesis of 2-Amino-4-bromopyridine Derivatives
The Hofmann degradation, or Hofmann rearrangement, is a powerful method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction is particularly useful in heterocyclic chemistry for introducing an amino group adjacent to a carbonyl group's original position. The reaction proceeds by treating the primary amide with bromine in a basic solution, typically sodium hydroxide (B78521). wikipedia.org
This process transforms the amide into an intermediate isocyanate through the action of an in situ formed hypobromite. wikipedia.org The isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine, releasing carbon dioxide. wikipedia.org
In the synthesis of 2-amino-4-bromopyridine, 4-bromopyridine-2-carboxamide undergoes this degradation. google.com The process involves cooling a sodium hydroxide solution, adding bromine, and then portion-wise addition of the 4-bromopyridine-2-carboxamide. google.com The reaction mixture is subsequently heated to facilitate the rearrangement and hydrolysis, ultimately yielding the desired 2-amino-4-bromopyridine. google.com
| Reactant | Reagents | Key Intermediate | Product | Optimal Molar Ratio (Amide:NaOH:Br₂) | Reaction Temperature |
|---|---|---|---|---|---|
| 4-bromopyridine-2-carboxamide | Sodium Hydroxide (NaOH), Bromine (Br₂) | Isocyanate | 2-Amino-4-bromopyridine | 1 : 6 : 1.75 | 80°C |
Sustainable and Efficient Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. For pyridine synthesis and functionalization, this translates to the use of catalytic methods to minimize waste and the application of advanced processing techniques like flow chemistry to improve safety, control, and scalability.
Catalytic Methods in Pyridine Functionalization
The direct functionalization of pyridine C-H bonds is a highly atom-economical strategy for creating substituted derivatives. google.com Transition-metal catalysis has emerged as a powerful tool in this area, enabling the formation of C-C and C-N bonds at positions that are often difficult to access through classical methods. beilstein-journals.orgsnnu.edu.cn While ortho- and para-functionalization of pyridines are relatively common, meta-selective C-H functionalization remains a significant challenge due to the electronic properties of the pyridine ring. snnu.edu.cnnih.gov
Recent breakthroughs have utilized various catalytic strategies to achieve regioselective functionalization:
Directed Metalation: Pre-installing a directing group on the pyridine ring can guide a metal catalyst to a specific C-H bond, typically at the ortho-position. snnu.edu.cn
Temporary Dearomatization: This strategy involves transiently converting the pyridine into a more reactive, non-aromatic intermediate, such as a dihydropyridine (B1217469). nih.govresearchgate.net This dearomatized intermediate can then react with electrophiles at the meta-position, followed by rearomatization to yield the meta-functionalized pyridine. snnu.edu.cnnih.gov Ruthenium and borane (B79455) catalysts have been employed for such reversible hydrosilylation or hydroboration processes. snnu.edu.cnresearchgate.net
Photochemical Organocatalysis: Novel methods harness the reactivity of pyridinyl radicals, generated via single-electron transfer (SET) reduction of pyridinium (B92312) ions, to enable C-H functionalization with distinct positional selectivity compared to classical radical reactions like the Minisci reaction. acs.org
| Strategy | Catalyst Type | Target Position | Key Principle |
|---|---|---|---|
| Directed C-H Metalation | Transition Metals (e.g., Pd, Rh) | Ortho | Use of a directing group to guide the catalyst. |
| Temporary Dearomatization | Transition Metals (e.g., Ru), Boranes | Meta | Reversible dearomatization to an electron-rich intermediate, followed by electrophilic attack and rearomatization. nih.govresearchgate.net |
| Photochemical Organocatalysis | Dithiophosphoric Acid | Varies (e.g., C4) | Generation of pyridinyl radicals for coupling with other radical species. acs.org |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. akjournals.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety by minimizing the volume of hazardous reagents at any given time, and streamlined scalability. beilstein-journals.orgorganic-chemistry.org
This technology has been successfully applied to the synthesis of pyridines and related heterocycles:
Multicomponent Reactions: The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis can be efficiently conducted in microwave flow reactors. beilstein-journals.orgresearchgate.net Using a Brønsted acid catalyst in a continuous flow process allows for a one-step synthesis of trisubstituted pyridines, avoiding the need to isolate intermediates. beilstein-journals.orgresearchgate.net
N-Oxidation: The catalytic N-oxidation of pyridine derivatives using hydrogen peroxide and a titanium silicalite (TS-1) catalyst has been demonstrated in a packed-bed microreactor. organic-chemistry.org This continuous flow method is safer and more efficient than batch alternatives, achieving high yields with shorter reaction times and demonstrating excellent catalyst stability over hundreds of hours of operation. organic-chemistry.org
The transition from batch to continuous flow processing can significantly improve reaction kinetics and processing rates, making it a highly attractive strategy for the industrial production of pharmaceutical intermediates. akjournals.comresearchgate.net
| Processing Mode | Heating Method | Conditions (Solvent, Temp, Time) | Yield |
|---|---|---|---|
| Batch | Microwave | EtOH–AcOH, 120°C, 5 min | 86% |
| Flow | Microwave | EtOH–AcOH, 120°C, 5 min | 76% |
| Flow | Conductive Heating | EtOH–AcOH, 120°C, 5 min | 86% |
Reactivity Profiles and Mechanistic Investigations of 4 Bromopyridin 3 Amine Hydrochloride
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the C4 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen acts as an electron-withdrawing group, activating the positions ortho and para to it for nucleophilic attack. The C4 position is para to the ring nitrogen, making it an activated site for such reactions.
Displacement of Bromine by Various Nucleophiles (e.g., Amines, Thiols)
The displacement of the bromide in 4-Bromopyridin-3-amine by various nucleophiles, such as amines and thiols, is a valuable transformation for the synthesis of diverse substituted aminopyridines.
In reactions with amines , the exocyclic amino group of 4-Bromopyridin-3-amine can influence the reaction's course. While the primary amino group is a nucleophile itself, its reactivity is often modulated by protection (e.g., as a Boc-carbamate) to prevent self-coupling or other side reactions. However, direct N-alkylation or N-arylation at the 3-amino position can also be achieved under specific conditions. More commonly, the focus is on the displacement of the C4-bromo substituent. For instance, the reaction of related 4-halo-3-aminopyridines with various amines under appropriate conditions leads to the formation of 3,4-diaminopyridine (B372788) derivatives. These reactions often require a base to neutralize the generated hydrobromic acid and may be facilitated by heating.
The reaction with thiols or their corresponding thiolates provides access to 4-(thioether)-substituted-3-aminopyridines. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. The general mechanism for nucleophilic aromatic substitution on heteroaryl halides with thiols proceeds smoothly in polar aprotic solvents like DMAc with a base such as K₂CO₃ at temperatures ranging from room temperature to 100 °C. For electron-deficient heteroarenes like pyridines, the reaction can occur without the need for additional strong electron-withdrawing groups.
A summary of representative nucleophilic substitution reactions on 4-halo-3-aminopyridine systems is presented below:
| Nucleophile | Product Type | Typical Conditions |
| Primary/Secondary Amines | 3,4-Diaminopyridine derivatives | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat |
| Thiols/Thiolates | 4-(Alkyl/Arylthio)pyridin-3-amines | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) |
Stereochemical Aspects of Nucleophilic Substitutions
Nucleophilic aromatic substitution (SNAr) reactions on planar aromatic rings, such as the pyridine ring in 4-Bromopyridin-3-amine, generally proceed through a mechanism that does not involve the formation of a chiral center at the substitution site. The reaction mechanism involves the addition of the nucleophile to the carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This is followed by the departure of the leaving group, restoring the aromaticity of the ring.
Cross-Coupling Reactions of 4-Bromopyridin-3-amine Hydrochloride
The bromine atom on the pyridine ring serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysts are widely employed for the functionalization of aryl and heteroaryl halides. 4-Bromopyridin-3-amine is a suitable substrate for several such transformations, which are fundamental in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. While specific studies on 4-Bromopyridin-3-amine are not extensively documented in readily available literature, the reactivity of similar bromo-amino pyridines and other bromopyridines provides a strong indication of its expected behavior.
The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The amino group at the C3 position can potentially coordinate with the palladium center, which might influence the catalytic cycle. However, successful Suzuki-Miyaura couplings have been reported for a wide range of aminopyridine substrates. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Electron-rich and sterically hindered phosphine ligands often prove effective for heteroaryl halides.
A representative table of conditions for Suzuki-Miyaura coupling of bromopyridine derivatives is shown below:
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |
| Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or P(t-Bu)₃ | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or DMF/H₂O | 4-Aryl-pyridin-3-amine |
| Heteroarylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 4-Heteroaryl-pyridin-3-amine |
| Alkylboronic ester | PdCl₂(dppf) | dppf | CsF | THF | 4-Alkyl-pyridin-3-amine |
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. nrochemistry.com
While direct examples involving 4-Bromopyridin-3-amine are scarce in the literature, related bromo-pyridinium salts have been shown to undergo Stille coupling. For instance, the coupling of bromo-1-methylpyridinium salts with heteroarylstannanes has been reported, indicating that the pyridine nitrogen does not completely inhibit the catalytic cycle. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, sometimes with a copper(I) co-catalyst, in a polar apathetic solvent like DMF.
A summary of typical Stille coupling conditions is provided in the table below:
| Organostannane | Catalyst | Ligand (if any) | Additive (optional) | Solvent | Product |
| Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | - | CuI | DMF | 4-Aryl-pyridin-3-amine |
| Vinyl-Sn(n-Bu)₃ | Pd₂(dba)₃ | P(o-tol)₃ | - | THF | 4-Vinyl-pyridin-3-amine |
| Alkynyl-Sn(n-Bu)₃ | PdCl₂(PPh₃)₂ | - | - | Dioxane | 4-Alkynyl-pyridin-3-amine |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions, often referred to as Ullmann or Ullmann-type reactions, represent an older but still valuable class of cross-coupling methods for forming C-N, C-O, and C-S bonds. rsc.org The Ullmann condensation typically requires stoichiometric amounts of copper and high reaction temperatures (often over 210 °C), although modern protocols have been developed that use catalytic copper with various ligands, allowing for milder conditions. rsc.org
These reactions are effective for coupling aryl halides with amines, amides, and amino acids. acs.orgnih.gov For instance, a copper(I)-catalyzed procedure for C-N bond formation has been described for various aryl halides, including bromides, with amines. nih.gov The use of amino acids as ligands, particularly L-proline, has been shown to promote the coupling of aryl halides with amines at significantly lower temperatures (60–90 °C) compared to traditional Ullmann conditions. researchgate.net A notable application is the amination of a bromopyridine derivative using a Cu₂O catalyst with an ethylene (B1197577) glycol solution of ammonia (B1221849), which proceeded in excellent yield (90%) at a mild temperature (80 °C). This suggests that this compound is a viable substrate for copper-catalyzed amination at the C4 position.
The mechanism of Ullmann-type reactions is thought to involve the formation of a copper(I) amide, alkoxide, or thiolate in situ. rsc.org This copper(I) species then reacts with the aryl halide, likely through an oxidative addition/reductive elimination pathway, although the exact mechanism can be complex and is not as universally agreed upon as its palladium-catalyzed counterparts.
| Reaction Type | Catalyst System | Substrate Example | Nucleophile | Conditions | Yield | Reference |
| Ullmann Amination | CuI / L-proline | Aryl Iodide/Bromide | Primary Amines | K₂CO₃, DMSO, 60-90 °C | Good | researchgate.net |
| Ullmann Amination | Cu₂O | Bromopyridine | NH₃ (in ethylene glycol) | 80 °C, 50 psi | 90% | |
| Goldberg Reaction | CuI / phenanthroline | Aryl Halide | Aniline | Base, High Temp. | N/A | rsc.org |
| Ullmann Ether Synthesis | Cu Catalyst | 4-Chloronitrobenzene | Phenol | KOH, High Temp. | N/A | rsc.org |
Mechanistic Insights into Transition Metal Catalysis with this compound
The success of transition metal-catalyzed reactions involving this compound hinges on several key mechanistic steps. The primary and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl bromide to the low-valent metal center (e.g., Pd(0)). towson.edu This step involves the cleavage of the C-Br bond and the formation of a new Pd(II) complex. For 3-halo-2-aminopyridines, it has been noted that the amidine-like structure formed by the adjacent amino and pyridine nitrogen atoms could potentially chelate to the palladium catalyst, which might hinder the oxidative addition step. researchgate.net A similar electronic effect could be at play with 4-Bromopyridin-3-amine, where the C3-amino group influences the reactivity of the C4-bromo position.
Following oxidative addition, the subsequent steps of transmetalation (in Sonogashira coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination) lead to a key Pd(II) intermediate. nih.govrsc.org The final, product-forming step is reductive elimination, where the newly formed C-C or C-N bond is created, and the palladium catalyst is regenerated in its active Pd(0) state. rsc.orgtowson.edu The nature of the ligands, typically bulky and electron-rich phosphines, is crucial as they stabilize the palladium center and facilitate these elementary steps. nih.gov
In copper-catalyzed Ullmann reactions, the mechanism is less definitively established but is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. This involves the oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper(III) intermediate, followed by reductive elimination.
Reduction and Oxidation Chemistry of this compound
The chemical reactivity of this compound is not limited to cross-coupling. The pyridine ring, amino group, and bromo substituent can all participate in reduction and oxidation reactions.
Catalytic hydrogenation is a common method for the reduction of aromatic systems and the cleavage of carbon-halogen bonds (hydrodehalogenation). Using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, it is plausible that 4-Bromopyridin-3-amine could undergo either reduction of the pyridine ring to a piperidine (B6355638) or hydrodebromination to yield 3-aminopyridine (B143674). The selective hydrogenation of a nitro group in the presence of other reducible functionalities is a well-established process, suggesting that specific reaction conditions could be found to target either the ring or the C-Br bond. While not specifically documented for this compound, the use of rhodium catalysts for the cis-selective hydrogenation of aromatic rings is also a potential pathway for reduction.
The oxidation of 4-Bromopyridin-3-amine can target the amino group or the pyridine ring. The oxidation of aminopyridines to nitropyridines has been reported, indicating a potential transformation for the C3-amino group. Furthermore, copper-catalyzed aerobic oxidative dehydrogenation can convert primary amines into nitriles, representing another possible fate of the amino group under specific oxidative conditions. nih.gov The reaction of 4-aminopyridine (B3432731) with halogens like Br₂ can lead to complex outcomes, including protonation and a peculiar bromination-dimerization process, rather than simple oxidation. nih.gov Electrochemical methods also offer a route for oxidation; the anodic oxidation of amines typically proceeds through the formation of a radical cation, which can then undergo further reactions. researchgate.nettcichemicals.com
Intramolecular Cyclization and Ring-Forming Reactions
The arrangement of the amino and bromo substituents in 4-Bromopyridin-3-amine makes it a potential precursor for intramolecular cyclization reactions to form fused heterocyclic systems, a common strategy in the synthesis of pharmacologically active molecules. If the amino group is first acylated or alkylated with a chain containing a reactive moiety, subsequent intramolecular cyclization can occur. For example, bromination of certain quinoline (B57606) alkaloids containing side chains has been shown to be accompanied by intramolecular cyclization, forming new polycyclic structures.
Radical cyclization is a powerful tool for constructing cyclic molecules. The C-Br bond in 4-Bromopyridin-3-amine can serve as a precursor to an aryl radical. Using a radical initiator such as azobisisobutyronitrile (AIBN) and a mediator like tributyltin hydride (Bu₃SnH) or the less toxic tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), an aryl radical can be generated at the C4 position.
If a suitable radical acceptor is tethered to the C3-amino group, an intramolecular cyclization can ensue. This strategy has been employed effectively with related structures. For instance, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a (TMS)₃SiH/AIBN system yields new fused polyheterocycles. Similarly, aryl-radical cyclizations of substrates containing a 2-bromophenyl group have been investigated to form various towson.edutowson.edu-fused and spirocyclic heterocycles. These examples highlight the potential of using the 4-bromo-3-amino pyridine scaffold as a building block for complex heterocyclic targets via radical-mediated ring-forming reactions.
Cycloaddition Reactions with Pyridyne Intermediates
The reactivity of this compound in the context of cycloaddition reactions involving pyridyne intermediates presents a complex yet intriguing area of heterocyclic chemistry. Pyridynes, the pyridine analogues of benzyne, are highly reactive intermediates that can undergo a variety of transformations, including cycloadditions. The presence of both a nucleophilic amino group and a bromine substituent on the pyridine ring of 4-Bromopyridin-3-amine suggests several potential modes of interaction with pyridyne intermediates.
Research into the trapping of pyridynes has shown that these intermediates are versatile for the construction of substituted pyridine derivatives. While direct experimental data on the reaction of this compound with pyridynes is not extensively documented, the principles of aryne chemistry allow for the prediction of plausible reaction pathways. The generation of pyridynes, typically from precursors such as silyltriflates under mild fluoride-based conditions, creates a highly electrophilic "triple" bond within the pyridine ring.
One potential reaction pathway involves the amino group of 4-Bromopyridin-3-amine acting as a nucleophile, attacking the pyridyne intermediate. However, the primary focus of this section is on cycloaddition reactions. In this regard, the aminopyridine could potentially act as a diene or a dienophile, although the aromatic nature of the pyridine ring makes it a reluctant diene in Diels-Alder type reactions.
A more plausible cycloaddition pathway involves the [3+2] cycloaddition of the pyridyne with a species derived from the aminopyridine. For instance, if the exocyclic amino group were to be transformed into an azide, it could readily participate in a [3+2] cycloaddition with the pyridyne to form a triazole-fused heterocyclic system.
Furthermore, the regioselectivity of such cycloaddition reactions is a key consideration. Studies on substituted 3,4-pyridynes have shown that the regioselectivity of nucleophilic attack and cycloadditions can be controlled by substituents that distort the pyridyne intermediate. In the case of an unsymmetrical pyridyne, the incoming reagent will preferentially add to one of the two carbons of the formal triple bond. This regioselectivity is influenced by electronic and steric factors of both the pyridyne and the trapping agent.
While the hydrochloride salt form of 4-Bromopyridin-3-amine would likely require neutralization to enable its participation in such reactions, the free base, 4-Bromopyridin-3-amine, possesses the requisite electronic features to engage with pyridyne intermediates. The electron-donating amino group would enhance the nucleophilicity of the molecule, while the bromine atom could influence the regiochemical outcome of any potential cycloaddition.
The table below outlines a hypothetical cycloaddition reaction between a pyridyne intermediate and a derivative of 4-Bromopyridin-3-amine, based on known reactivity patterns of similar systems. This serves to illustrate the potential synthetic utility of such a reaction for the construction of complex, nitrogen-containing polycyclic aromatic systems.
Table 1: Hypothetical Cycloaddition Reaction with a Pyridyne Intermediate
| Reactant 1 | Reactant 2 (Pyridyne Precursor) | Conditions | Putative Product | Theoretical Yield (%) |
| 4-Bromo-3-azidopyridine | 2-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate | CsF, Acetonitrile (B52724), 80°C | Bromopyridotriazole derivative | 65-75 |
| 4-Bromopyridin-3-amine | 3-Bromo-4-(trimethylsilyl)pyridine | LDA, THF, -78°C to rt | Diaminobipyridine derivative | 40-50 |
The mechanistic investigation of these potential reactions would involve computational studies to determine the activation barriers for different pathways and to predict the regiochemical outcomes. Experimental verification would then be necessary to validate these theoretical findings. The exploration of cycloaddition reactions involving pyridyne intermediates and functionalized aminopyridines like 4-Bromopyridin-3-amine holds significant promise for the development of novel synthetic methodologies towards medicinally relevant scaffolds.
Applications of 4 Bromopyridin 3 Amine Hydrochloride As a Strategic Building Block in Organic Synthesis
Synthesis of Complex Heterocyclic Systems
The distinct reactivity of the amino and bromo groups on the pyridine (B92270) scaffold makes 4-bromopyridin-3-amine a valuable precursor for the synthesis of diverse and complex heterocyclic structures. Its ability to participate in cyclization and derivatization reactions has led to the development of novel molecular frameworks.
The imidazopyridine core is a prominent scaffold in medicinal chemistry, and 4-bromopyridin-3-amine is a key intermediate for the synthesis of the imidazo[4,5-c]pyridine isomer. nih.gov The direct synthesis of this fused ring system typically involves the cyclization of a 3,4-diaminopyridine (B372788) precursor with various one-carbon synthons. mdpi.comnih.gov While 4-bromopyridin-3-amine is not a diamine itself, it can be readily converted to the required 3,4-diaminopyridine intermediate via nucleophilic substitution of the bromine atom.
Alternatively, N-substituted-3-amino-4-halopyridines are valuable intermediates that provide access to imidazopyridine systems. nih.gov A general strategy involves an initial reaction at the 3-amino position, followed by a subsequent cyclization step. For example, condensation with aldehydes or orthoformates can lead to the formation of the imidazole (B134444) ring. nih.gov The oxidative cyclization of diaminopyridines with aryl aldehydes is a known method to produce these ring systems. nih.gov
| Reagent for Cyclization | Resulting Moiety | Reference |
| Formic Acid | Unsubstituted Imidazole Ring | mdpi.com |
| Triethyl Orthoformate | Unsubstituted Imidazole Ring | nih.govmdpi.com |
| Aldehydes (R-CHO) | 2-Substituted (R) Imidazole Ring | nih.govnih.gov |
| Carboxylic Acids (R-COOH) | 2-Substituted (R) Imidazole Ring | mdpi.com |
The catalytic hydrogenation of pyridine rings is a fundamental and cost-effective method for the synthesis of the corresponding piperidine (B6355638) derivatives. nih.govresearchgate.net This transformation is applicable to 4-bromopyridin-3-amine hydrochloride, allowing for the saturation of the aromatic ring to yield 4-bromopiperidin-3-amine. The reaction typically requires transition metal catalysts and a source of hydrogen. nih.gov
Various catalytic systems have been developed for the hydrogenation of substituted pyridines. researchgate.net Platinum(IV) oxide (PtO₂), rhodium, and palladium-based catalysts are commonly employed, often under elevated hydrogen pressure and in acidic solvents like acetic acid or in the presence of hydrochloric acid. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction and the compatibility with the existing functional groups. nih.gov For instance, specific rhodium complexes have been optimized for the dearomatization-hydrogenation of fluorinated pyridines, a process that can be adapted for other halogenated systems. nih.gov Modern electrocatalytic methods using catalysts like carbon-supported rhodium also offer an alternative route under ambient temperature and pressure. nih.gov
| Catalyst | Hydrogen Source | Solvent/Additive | Conditions | Reference |
| PtO₂ | H₂ Gas | Glacial Acetic Acid | 50-70 bar | researchgate.net |
| Palladium on Carbon (Pd/C) | H₂ Gas | Hydrochloric Acid | Not specified | researchgate.net |
| Rhodium Catalyst | H₂ Gas | Triethylamine | Not specified | researchgate.net |
| Rhodium on Carbon (Rh/C) | H₂ Gas (from H₂O) | Aqueous solution | Ambient Temp/Pressure | nih.gov |
Unnatural amino acids containing aromatic side chains are valuable tools in chemical biology and materials science. nih.gov 4-Bromopyridin-3-amine serves as an excellent starting material for the synthesis of β-pyridyl α-amino acids, leveraging the reactivity of the bromine atom in transition metal-catalyzed cross-coupling reactions. nih.gov
A prominent method involves the palladium-catalyzed cross-coupling of a serine-derived organozinc reagent with the halopyridine. researchgate.net This reaction forms a new carbon-carbon bond at the 4-position of the pyridine ring, directly installing the protected amino acid side chain. Similarly, the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a powerful tool for this transformation. nih.gov The bromo-substituted pyridine intermediate can be coupled with a suitable boronic acid or ester derivative of an amino acid to construct the target molecule. These synthetic strategies provide access to novel amino acids with tailored electronic and photophysical properties. nih.gov
Development of Novel Scaffolds for Chemical Libraries
The concept of "scaffold diversity" is central to modern drug discovery, enabling the exploration of vast chemical space to identify new biologically active agents. nih.gov 4-Bromopyridin-3-amine is an ideal scaffold for the construction of small molecule libraries due to its two orthogonal points of diversification. nih.gov The 3-amino group and the 4-bromo substituent can be modified independently using a wide range of chemical transformations.
The amino group provides a handle for reactions such as acylation, sulfonylation, alkylation, and reductive amination, allowing for the introduction of a variety of side chains. nih.gov Concurrently, the bromine atom is perfectly suited for numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. rsc.org This dual reactivity allows for the systematic and combinatorial generation of a large library of analogues from a single, common intermediate, significantly accelerating the discovery of novel chemical entities. researchgate.net
| Position of Modification | Reaction Type | Example Reagents | Resulting Functionalization |
| 3-Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amines |
| 3-Amino Group | Acylation | Acid Chlorides, Anhydrides | Amides |
| 3-Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamides |
| 4-Bromo Position | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl Substituents |
| 4-Bromo Position | Sonogashira Coupling | Terminal Alkynes | Alkynyl Substituents |
| 4-Bromo Position | Buchwald-Hartwig Amination | Primary/Secondary Amines | Amino Substituents |
Utility in the Preparation of Advanced Materials
Beyond its applications in medicinal chemistry, this compound is a precursor for the synthesis of functional organic materials, particularly conductive polymers.
Polyaminopyridines (PAPy) are a class of conductive polymers that have received attention for their electronic properties and potential applications in devices like batteries and modified electrodes. nih.gov A direct and effective method for the synthesis of these polymers involves the polycondensation of amino-bromopyridine monomers. nih.gov
Specifically, a copper(I) iodide/L-proline-catalyzed C-N polycoupling reaction has been developed for the polymerization of amino-bromopyridines. nih.gov In this process, the amino group of one monomer displaces the bromine atom of another, forming a head-to-tail polymer chain. This method is attractive due to its use of inexpensive reagents and operation under mild conditions. The resulting polyaminopyridine materials exhibit thermal stability and possess a polyelectrolyte nature. nih.gov While much research has focused on polyaniline, related pyridine-based polymers are being explored as alternative materials for electrical energy storage applications. nih.govresearchgate.net
Components in Photochemical Research
While specific photochemical research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of pyridine derivatives is of significant interest in the field of photochemistry. Pyridine-containing scaffolds are integral to various photoactive molecules, including photosensitizers and photocatalysts. For instance, the development of functionalized imidazopyridines, a related heterocyclic system, has been achieved through photochemical methods. mdpi.com
The inherent electronic properties of the pyridine ring, combined with the influence of substituents like bromine and an amino group, suggest that 4-Bromopyridin-3-amine could serve as a valuable intermediate in the synthesis of novel photoactive compounds. Brominated compounds, in particular, are explored in photodynamic therapy; for example, bromoporphyrins have been investigated as promising photosensitizers due to the heavy-atom effect which can enhance photodynamic activity. nih.govnih.gov The development of such complex molecules often relies on versatile building blocks to construct the desired chemical architecture. Although direct studies are limited, the structural attributes of this compound position it as a potential precursor for molecules in this research area.
Role in the Synthesis of Agrochemical Research Targets
This compound is a versatile chemical intermediate employed in the agrochemical industry for the synthesis of potential herbicides and pesticides. chemimpex.com Its structure, featuring a pyridine ring substituted with both a bromine atom and an amino group, makes it an essential building block for creating a variety of biologically active molecules. chemimpex.com The ability of this compound to participate in various chemical reactions allows for the modification of biological pathways, which is a crucial aspect of developing effective crop protection agents. chemimpex.com
Insecticide and Fungicide Precursors
The pyridine moiety is a core component in a multitude of synthetic insecticides and fungicides. nih.govnih.gov this compound serves as a key precursor for developing novel heterocyclic compounds intended for these applications. chemimpex.com The amino and bromo functional groups on the pyridine ring allow for diverse chemical modifications, enabling the synthesis of complex molecules with potential insecticidal and fungicidal properties.
Research into new agrochemicals has shown that pyridine-containing structures are prevalent in active compounds. For example, various pyridine carboxamides and N-pyridylpyrazole amides have been synthesized and tested for their bioactivity. nih.govnih.gov The development of such compounds often involves multi-step syntheses where intermediates like this compound can be used to introduce the critical pyridyl fragment into the final molecule.
Below is a table summarizing classes of pyridine derivatives that have been investigated for their agrochemical properties, illustrating the type of research where a building block like this compound would be valuable.
| Class of Pyridine Derivative | Target Application | Relevant Research Findings |
| Pyridine Carboxamides | Fungicides | Certain derivatives have shown good in vivo antifungal activity, potentially acting as succinate (B1194679) dehydrogenase inhibitors. nih.gov |
| N-pyridylpyrazole Amides | Insecticides | Some compounds have demonstrated potent insecticidal activity against various pests like Plutella xylostella and Mythimna separata. nih.gov |
| Thienylpyridines | Insecticides | Have been investigated for their promising insecticidal activity against aphids. researchgate.net |
| 4-thiazolidinones | Fungicides | Derivatives have been screened for antifungal potential against several phytopathogenic fungi. researchgate.net |
Herbicides and Pesticides Development
In the broader context of pesticide and herbicide development, this compound is utilized as a foundational molecule. chemimpex.com The development of new herbicides often targets specific amino acid biosynthesis pathways in plants. mdpi.com The synthesis of molecules capable of inhibiting these pathways relies on versatile chemical building blocks. The pyridine scaffold is a key feature in a number of commercial and developmental herbicides. nih.govnih.gov
The unique substitution pattern of this compound provides a template for creating libraries of novel compounds to be screened for herbicidal activity. Its role as an intermediate allows researchers to construct more complex molecules with the desired properties for effective weed control. chemimpex.com The application of pyridine derivatives in this field is well-established, with ongoing research into new structures to overcome weed resistance and improve efficacy. thepharmajournal.com
The table below outlines different classes of pyridine-based compounds that have been explored for their herbicidal properties.
| Class of Pyridine-Based Compound | Target Weeds | Research Focus |
| 2-Picolinic Acid Derivatives | Broadleaf Weeds | Synthesis of novel derivatives as potential synthetic auxin herbicides. nih.gov |
| Pyrido[2,3-d]pyrimidine Derivatives | Bentgrass, Broadleaf Weeds | Investigated as potential inhibitors of protoporphyrinogen (B1215707) oxidase. nih.gov |
| 1,2,4-triazolo[4,3-a]pyridine Derivatives | Dicotyledonous Weeds | Development of novel lead compounds for herbicides. researchgate.net |
| Phenylpyrimidine Derivatives | General Weeds | Synthesis and screening for pre-emergent herbicidal activities. thepharmajournal.com |
Advanced Spectroscopic and Mechanistic Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 4-Bromopyridin-3-amine. While specific NMR data for the hydrochloride salt is not extensively detailed in readily available literature, the principles of NMR allow for the prediction of its spectral features and the definitive characterization of its derivatives.
In the ¹H NMR spectrum of a derivative of 4-Bromopyridin-3-amine, distinct signals for the aromatic protons of the pyridine (B92270) ring are expected. The chemical shifts of these protons are influenced by the electronic effects of the bromine atom, the amino group, and any modifications to the amino group. For instance, in a triazolo-quinazoline derivative synthesized from 4-bromopyridin-3-amine, specific proton signals can be assigned to the pyridine moiety, confirming the incorporation of the starting material into the final product.
Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon framework of these molecules. The carbon atoms in the pyridine ring will exhibit characteristic chemical shifts, with the carbon atom bonded to the bromine (C4) showing a shift influenced by the halogen's electronegativity and the carbon atoms adjacent to the nitrogen atom (C2 and C6) being significantly deshielded.
The hydrochloride form of the parent compound would be expected to show a downfield shift in the signals of the pyridine ring protons and carbons compared to the free base, due to the deshielding effect of the protonated pyridinium (B92312) nitrogen. The amine protons would also be expected to appear as a broad signal, exchangeable with D₂O.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromopyridin-3-amine Moiety in Derivatives
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-2 | 8.0 - 8.5 | - | Doublet, influenced by adjacent nitrogen. |
| H-5 | 7.2 - 7.6 | - | Doublet of doublets. |
| H-6 | 8.2 - 8.7 | - | Doublet, influenced by adjacent nitrogen. |
| -NH₂ | Broad singlet | - | Chemical shift is solvent and concentration dependent. |
| C-2 | 145 - 150 | - | Deshielded by the ring nitrogen. |
| C-3 | 120 - 125 | - | Shielded relative to C2 and C6. |
| C-4 | 110 - 115 | - | Shielded by the bromine atom (heavy atom effect). |
| C-5 | 125 - 130 | - | - |
| C-6 | 148 - 153 | - | Deshielded by the ring nitrogen. |
Note: These are approximate ranges and can vary based on the solvent and the specific nature of the derivative.
Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For 4-Bromopyridin-3-amine hydrochloride, MS is critical for confirming its identity and for monitoring the progress of reactions in which it is a reactant.
The electron ionization (EI) mass spectrum of the free base, 4-Bromopyridin-3-amine, would be expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (173.01 g/mol , based on the most common isotopes). A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
The fragmentation of aminopyridines in the mass spectrometer is influenced by the stability of the resulting ions. Common fragmentation pathways for aliphatic amines include α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For aromatic amines like 4-Bromopyridin-3-amine, fragmentation may involve the loss of small neutral molecules.
Table 2: Expected Mass Spectrometry Data for 4-Bromopyridin-3-amine
| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Identity |
| [M]⁺ | 172 / 174 | Molecular ion |
| [M-HCN]⁺ | 145 / 147 | Loss of hydrogen cyanide from the pyridine ring |
| [M-Br]⁺ | 93 | Loss of a bromine radical |
| [C₅H₅N₂]⁺ | 93 | Fragment corresponding to aminopyridine cation radical |
Reaction monitoring using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the real-time tracking of the consumption of this compound and the formation of products in a reaction mixture. This is invaluable for optimizing reaction conditions and for the identification of intermediates and byproducts.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of molecules, which can be instrumental in mechanistic studies involving this compound.
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 4-Bromopyridin-3-amine is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. A detailed FT-IR and Laser Raman spectroscopic analysis of 4-amino-3-bromopyridine (B79700) has been conducted, providing specific vibrational assignments. aip.org
Key vibrational modes include:
N-H stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. In the solid state, hydrogen bonding can broaden and shift these bands to lower frequencies.
C=C and C=N stretching: The aromatic pyridine ring exhibits characteristic stretching vibrations between 1400 and 1600 cm⁻¹.
C-N stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond is typically observed in the 1250-1350 cm⁻¹ region.
C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
In the hydrochloride salt, the protonation of the pyridine nitrogen would lead to the appearance of a broad N-H⁺ stretching band, often in the 2500-3000 cm⁻¹ region. Mechanistic studies can utilize IR spectroscopy to monitor changes in these vibrational bands, for example, to track the conversion of the amine group in a derivatization reaction.
Table 3: Key IR and Raman Frequencies for 4-Amino-3-bromopyridine aip.org
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Asymmetric Stretching | 3856 (very weak) | Not Observed |
| NH₂ Symmetric Stretching | 3749 (very weak) | Not Observed |
| C-H Stretching | ~3000-3100 | ~3000-3100 |
| C=C/C=N Ring Stretching | ~1400-1600 | ~1400-1600 |
| NH₂ Scissoring | ~1620 | ~1620 |
| C-N Stretching | ~1300 | ~1300 |
| C-Br Stretching | <700 | <700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 4-Bromopyridin-3-amine is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aminopyridine chromophore. The position and intensity of these bands are sensitive to the solvent polarity and the pH of the solution.
Protonation of the pyridine nitrogen to form the hydrochloride salt would likely cause a hypsochromic (blue) shift in the n → π* transition and a slight shift in the π → π* transitions. This phenomenon can be used in mechanistic studies to investigate acid-base equilibria and to determine pKa values. Furthermore, the formation of charge-transfer complexes or reaction intermediates can often be detected by the appearance of new absorption bands in the UV-Vis spectrum.
X-ray Crystallography for Solid-State Structural Analysis of Related Compounds
In the solid state, this compound would be expected to form an ordered crystal lattice. The key structural features would include:
Protonation Site: The acidic proton of HCl would be located on the pyridine ring nitrogen, forming a pyridinium cation.
Hydrogen Bonding: The pyridinium N-H⁺ group and the amino group protons are strong hydrogen bond donors. These would likely form a network of hydrogen bonds with the chloride anion (Cl⁻) as the acceptor. These N-H···Cl interactions are crucial in stabilizing the crystal packing. nih.gov
Molecular Packing: The planar pyridine rings are likely to engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. The bromine atoms may participate in halogen bonding or other weak intermolecular interactions.
Studies on related structures, such as 3-amino-1-propylpyridinium bromide, have shown that the anions and cations are linked via N—H⋯Br and C—H⋯Br hydrogen bonds, forming chains or sheets. nih.gov Similarly, the crystal structure of compounds containing brominated pyridyl-pyridinium cations reveals complex networks supported by weak interactions. acs.org This knowledge allows for a confident prediction of the types of intermolecular forces that would govern the solid-state architecture of this compound.
Future Research Directions and Emerging Applications
Exploration of New Synthetic Methodologies for Enhanced Selectivity and Yield
The development of mild, efficient, and modular methods for synthesizing substituted pyridines is a significant area of interest for chemists. nih.gov Traditional methods for creating pyridine (B92270) rings often involve the condensation of carbonyl compounds or cycloaddition reactions, which can lack compatibility with various functional groups. nih.gov Future research is geared towards overcoming these limitations to improve the synthesis of complex molecules derived from 4-Bromopyridin-3-amine hydrochloride.
Modern synthetic strategies are increasingly focusing on catalyst-mediated synthesis to produce diverse pyridine structures. nih.gov For instance, novel copper-catalyzed cross-coupling reactions have been developed that proceed under mild, neutral pH conditions, showing excellent functional group tolerance for chlorides, bromides, esters, and nitriles. nih.gov Such cascade reactions, which involve multiple bond-forming events in a single operation, are highly desirable for their efficiency. nih.gov
Another promising avenue is the use of multicomponent reactions (MCRs), which offer a convergent and rapid process with minimal waste and high yields. nih.gov Applying advanced MCRs to this compound could provide simple, fast, and cleaner access to a wide array of novel derivatives. nih.gov Researchers are also exploring methods to functionalize the pyridine ring at specific positions, which has historically been a challenge due to the ring's electron-deficient nature. acs.org New techniques that temporarily interrupt the pyridine's aromaticity allow for the introduction of functional groups at the meta-position without harsh reaction conditions, opening up new possibilities for creating complex derivatives. acs.org
| Synthetic Methodology | Potential Advantages for this compound | Key Features |
| Catalyst-Mediated Synthesis | Increased efficiency and functional group tolerance. nih.govnih.gov | Utilizes catalysts like copper or zeolites to facilitate reactions under milder conditions. nih.govnih.gov |
| Multicomponent Reactions (MCRs) | Rapid, convergent synthesis with minimal waste and high yields. nih.gov | Combines three or more reactants in a one-pot reaction to form a complex product. nih.gov |
| Ring-Opening/Closing Strategies | Enables functionalization at previously inaccessible positions. acs.org | Temporarily breaks the aromaticity of the pyridine ring to allow for targeted modifications. acs.org |
Integration into Automated Synthesis and High-Throughput Screening Platforms
The integration of this compound into automated synthesis and high-throughput screening (HTS) platforms is set to accelerate the discovery of new drugs and materials. rsc.org HTS of large, existing compound libraries is often costly, time-consuming, and can be limited in chemical diversity. rsc.orgnih.gov Automated platforms that synthesize and screen compounds "on-the-fly" in a miniaturized format represent a more efficient and sustainable alternative. rsc.orgnih.gov
Researchers have developed automated systems capable of synthesizing, screening, and analyzing libraries of chemical compounds, screening thousands of reactions in a short time frame. prf.org By incorporating this compound as a key building block, these platforms can rapidly generate a vast number of novel pyridine derivatives. The subsequent in-situ screening of these unpurified libraries against biological targets, such as proteins implicated in disease, can quickly identify promising "hit" compounds. nih.gov This approach significantly shortens the early drug discovery timeline and reduces the environmental footprint of medicinal chemistry. rsc.org
Advanced Applications in Material Science beyond Current Scope
While pyridine derivatives are well-known in pharmaceuticals, their potential in advanced material science is a burgeoning field of research. The unique electronic and structural properties of the pyridine ring make it an attractive component for novel functional materials.
One emerging area is the development of fluorinated polymers and network materials. Organofluorine compounds are used as building blocks for high-performance materials due to their unique properties. mdpi.com Perfluoropyridine, for instance, is highly reactive and used in creating fluoropolymers. mdpi.com By analogy, derivatives of this compound could be explored for the synthesis of new polymers with tailored thermal, mechanical, and electronic properties. The bromine and amine functionalities offer versatile handles for polymerization and cross-linking reactions.
Furthermore, aminopyridines are being investigated for their fluorescent properties. Some substituted aminopyridines exhibit high quantum yields, making them potential scaffolds for fluorescent probes used in biological imaging. mdpi.com Research into the synthesis of multisubstituted aminopyridines derived from this compound could lead to new probes for "click-and-probing" applications in studying proteins and other biomolecules. mdpi.com
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and in silico design are becoming indispensable tools for modern chemical research. nih.gov These methods allow for the rational design of new molecules with specific, desired properties, saving significant time and resources compared to traditional trial-and-error synthesis.
For this compound, computational approaches like Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling can be employed to design novel derivatives. nih.govtandfonline.com DFT calculations can predict various molecular properties, helping to understand the reactivity and potential applications of new compounds. tandfonline.com For example, molecular docking and dynamics simulations can be used to design new inhibitors for specific biological targets, such as Janus kinases (JAKs), which are implicated in autoimmune diseases. nih.gov By starting with the this compound scaffold, researchers can computationally screen thousands of potential derivatives to identify candidates with the highest predicted binding affinity and selectivity before committing to their synthesis. nih.govelsevierpure.com This predictive power accelerates the development of new therapeutic agents and functional materials. nih.govresearchgate.net
| Computational Tool | Application for this compound Derivatives | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of molecular properties and reactive sites. tandfonline.com | Understanding of chemical reactivity and stability. tandfonline.com |
| Molecular Docking | Simulation of binding interactions with biological targets (e.g., enzymes). nih.govelsevierpure.com | Prediction of biological activity and binding affinity. nih.govnih.gov |
| QSAR Modeling | Development of models that correlate chemical structure with activity. nih.gov | Prediction of the therapeutic potential of newly designed compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Examination of the dynamic interactions between a ligand and a protein over time. elsevierpure.comresearchgate.net | Confirmation of stable binding and inhibitory potential. elsevierpure.com |
Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences
The future of chemical research lies in interdisciplinary collaboration, where principles of organic chemistry are combined with biology, physics, and material science to tackle complex scientific challenges. plos.org this compound is well-positioned to be at the center of such interdisciplinary efforts.
In chemical biology , derivatives of this compound can be designed as molecular probes to study biological processes or as potential therapeutic agents. The synthesis of novel pyridine-based compounds and their subsequent evaluation for antibacterial, antifungal, or anticancer activity is a prime example of this synergy. nih.govbohrium.com
In supramolecular chemistry , the pyridine nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the construction of complex, self-assembling architectures. These structures could find applications in areas such as catalysis, sensing, and drug delivery.
The interface with material science could lead to the development of novel organic semiconductors, light-emitting materials, or smart polymers. The ability to precisely tune the electronic properties of the pyridine ring through substitution makes derivatives of this compound attractive candidates for these advanced applications. As scientific collaboration becomes more integrated, the versatility of this compound will continue to create opportunities for innovation across diverse scientific fields. plos.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromopyridin-3-amine hydrochloride, and how can regioselectivity be ensured?
- The compound can be synthesized via regioselective halogenation of activated pyridine derivatives. For example, N-bromosuccinimide (NBS) in acetonitrile selectively brominates the 3-position of 4-aminopyridine . To ensure regioselectivity, reaction conditions (e.g., solvent polarity, temperature, and catalyst) must be optimized. Characterization via H NMR and LC-MS is critical to confirm the absence of positional isomers.
Q. How should researchers assess the purity of this compound, and what analytical techniques are most reliable?
- Purity is typically determined using HPLC (≥98% by area normalization) and H NMR to detect residual solvents or byproducts. Melting point analysis (reported ~270°C with decomposition) and elemental analysis (C, H, N, Br) provide additional validation. Heavy metal contamination should be tested via ICP-MS, adhering to pharmacopeial limits (<20 μg/g) .
Q. What safety protocols are essential when handling this compound in the lab?
- The compound is classified as acutely toxic (oral, Category 4), a skin irritant (Category 2), and a severe eye irritant (Category 1). Researchers must wear nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction intermediates be stabilized during multi-step syntheses involving this compound?
- Intermediate instability, particularly during amination or coupling reactions, can be mitigated by using protective groups (e.g., tert-butoxycarbonyl for amines) or low-temperature conditions (-20°C). For example, in palladium-catalyzed cross-couplings, moisture-sensitive intermediates require anhydrous solvents and inert atmospheres (N/Ar) .
Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura couplings using this compound?
- Discrepancies in yields often stem from variations in catalyst loading (e.g., Pd(PPh) vs. PdCl(dppf)) or base selection (KCO vs. CsCO). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For instance, higher yields (≥85%) are achieved with 2 mol% Pd catalyst and microwave-assisted heating at 120°C for 30 minutes .
Q. How does the hydrochloride salt form influence the compound’s reactivity in heterocyclic synthesis?
- The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol), facilitating nucleophilic substitutions. However, in non-polar media, freebase generation (via treatment with NaHCO) may improve reactivity. For example, cyclization reactions to form pyrido[3,4-b]indoles require neutral conditions to avoid protonation of the amine .
Q. What computational methods predict the stability of derivatives synthesized from this compound under physiological conditions?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrolysis rates and metabolic degradation pathways. Molecular dynamics simulations (e.g., AMBER force fields) assess interactions with biological targets, guiding structural modifications for enhanced stability .
Methodological Notes
- Synthesis Optimization : Use Design-Expert® software for reaction parameter screening (temperature, stoichiometry).
- Contradiction Resolution : Cross-validate analytical data with orthogonal techniques (e.g., HRMS + C NMR) to confirm structural integrity.
- Safety Compliance : Regularly review SDS updates and adhere to GHS classification guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
